molecular formula C8H16N2O2 B133232 Ethyl 2-(piperazin-1-yl)acetate CAS No. 40004-08-8

Ethyl 2-(piperazin-1-yl)acetate

Cat. No. B133232
CAS RN: 40004-08-8
M. Wt: 172.22 g/mol
InChI Key: MTFCXMJOGMHYAE-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)acetate is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The ethyl 2-(piperazin-1-yl)acetate derivative is an ester of piperazine, which can be modified to produce various pharmacologically active compounds.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through multiple pathways. For instance, the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are structurally related to ethyl 2-(piperazin-1-yl)acetate, involves the addition of ethylene diamine to diethyl maleate followed by cyclization . Another method includes the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl) piperazinyl acetate, which is prepared via piperazine and further functionalized . Additionally, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was characterized by 1H-NMR, 13C-NMR, and ESI/MS analysis . Similarly, X-ray diffraction studies have been used to confirm the structures of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, revealing linear and L-shaped conformations, respectively .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The N-acyl derivatives of piperazine esters can be obtained using bromoacyl chlorides . The reactivity of these compounds can be influenced by the substituents on the piperazine ring, as seen in the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl) piperazinyl acetate, where the trimethoxycinnamoyl moiety is introduced .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture, while tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate features strong N–H…O hydrogen bonds and intermolecular interactions, resulting in a two-dimensional structure . These structural features can affect properties such as solubility, melting point, and reactivity, which are important for the compound's biological activity and pharmacokinetics.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis in Medicinal Chemistry : Ethyl 2-(piperazin-1-yl)acetate has been utilized in the synthesis of various medicinal compounds. For example, it has been used in the creation of piperazine derivatives with potential antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Additionally, this compound played a role in developing benzothiazoles as antimicrobial agents (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).

  • In Neurological Studies : Research has explored its derivatives for potential effects on learning and memory facilitation in mice, indicating its relevance in neurological studies (Li Ming-zhu, 2012).

Chemical Reactions and Synthesis Techniques

  • Reaction with Boron Trifluoride Etherate : This compound has been used in reactions with boron trifluoride etherate to produce optically active piperazines, retaining the configuration of the starting aziridines (Yahiro & Ito, 1986).

  • Role in Carbazole Derivative Synthesis : It's instrumental in the synthesis of novel carbazole derivatives with significant antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).

Pharmacological and Chemical Analysis

  • Investigation in Antiproliferative Activity : Studies have synthesized derivatives of Ethyl 2-(piperazin-1-yl)acetate to evaluate their antiproliferative effects against various human cancer cell lines, indicating its potential in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

  • Impurity Profile Determination : The compound's derivatives have been analyzed for impurity profiles in the context of developing drugs for thrombotic disorders, emphasizing its importance in drug quality and safety assessment (Thomasberger, Engel, & Feige, 1999).

Safety And Hazards

Ethyl 2-(piperazin-1-yl)acetate is considered hazardous. It has a signal word of “Warning” and precautionary statements include P261-P305+P351+P338 . Its hazard statements include H315-H319-H335 .

properties

IUPAC Name

ethyl 2-piperazin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFCXMJOGMHYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193070
Record name Ethyl piperazine-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperazin-1-yl)acetate

CAS RN

40004-08-8
Record name 1-(Ethoxycarbonylmethyl)piperazine
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URL https://commonchemistry.cas.org/detail?cas_rn=40004-08-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl piperazine-1-acetate
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Record name Ethyl piperazine-1-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl piperazine-1-acetate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester in 90% trifluroacetic acid (5 ml) was stirred for 3 h. The mixture was basified with saturated sodium bicarbonate solution and concentrated. The residue was triturated with ethylacetate (30 ml) and filtered. The filtrate was concentrated to leave piperazin-1-yl-acetic acid ethyl ester as a yellow oil (ca 1.5 g)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Al-Talib, YA Al-Soud, M Abussaud… - Arabian Journal of …, 2016 - Elsevier
A new series of hydrazide derivatives were synthesized, characterized, and biologically evaluated. The reaction of 2-chloro benzo[d]thiazole 1, with ethyl 2-(piperazin-1-yl) acetate 2, led …
Number of citations: 22 www.sciencedirect.com
M Al-Ghorbani, GS Pavankumar, P Naveen… - Bioorganic …, 2016 - Elsevier
A novel series of benzoic acid N′-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-acetyl]-hydrazides 6a–j were synthesized and characterized by IR, 1 H, 13 C NMR, elemental and mass …
Number of citations: 22 www.sciencedirect.com
Z Wang, X Wu, L Liu, L Xu, H Kuang… - Journal of Materials …, 2019 - pubs.rsc.org
In this study, a new hapten of sildenafil (Sild) was successfully synthesized and a sensitive monoclonal antibody (mAb) against Sild was produced based on this new hapten. The …
Number of citations: 29 pubs.rsc.org
M Al-Ghorbani, MA Gouda, M Baashen… - Pharmaceutical …, 2022 - Springer
Cancer is a rapid, out of control, and proliferation pathology of ordinary cells, which has become one of the most infamous and aggressive health afflictions worldwide. Molecular …
Number of citations: 19 link.springer.com
DC Hsu, HS Roth, DC West, RC Botham… - ACS combinatorial …, 2012 - ACS Publications
Procaspase-Activating Compound 1 (PAC-1) is an ortho-hydroxy N-acyl hydrazone that enhances the enzymatic activity of procaspase-3 in vitro and induces apoptosis in cancer cells. …
Number of citations: 45 pubs.acs.org
Y Ren, S Li, R Zhu, C Wan, D Song, J Zhu… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, simultaneous inhibition of multiple targets through drug combination is an important anticancer strategy owing to the complex mechanism behind tumorigenesis. Recent …
Number of citations: 26 pubs.acs.org
AC Cheng, EM Doherty, S Johnstone, EF DiMauro… - Scientific Reports, 2018 - nature.com
Small molecules and antibodies each have advantages and limitations as therapeutics. Here, we present for the first time to our knowledge, the structure-guided design of “chemibodies…
Number of citations: 5 www.nature.com
HS Roth - 2015 - search.proquest.com
PAC-1 is an ortho-hydroxy-N-acylhydrazone that induces apoptosis by chelation of antiapoptotic labile zinc, relieving zinc-mediated inhibition of procaspase-3. Favorable results from …
Number of citations: 2 search.proquest.com
VJ Davisson, A Pedley, Q Chen, M Bartolowits, R Fatig… - 2011 - apps.dtic.mil
PCNA, an essential protein in the DNA synthesis and repair, was shown to be phosphorylated at Y2111 by a nuclear kinase. A consequence of this post-transitional modification has …
Number of citations: 2 apps.dtic.mil
N Kahlcke - 2017 - researchspace.auckland.ac.nz
The cannabinoid 1 (CB1) G-protein coupled receptor is potentially an important therapeutic target however clinically approved drugs have displayed undesirable side-effects. There is a …
Number of citations: 0 researchspace.auckland.ac.nz

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